N-Hexacosyl-27-hydroxyoctacosanamide
Description
Properties
CAS No. |
138110-93-7 |
|---|---|
Molecular Formula |
C54H109NO2 |
Molecular Weight |
804.4 g/mol |
IUPAC Name |
N-hexacosyl-27-hydroxyoctacosanamide |
InChI |
InChI=1S/C54H109NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-28-31-34-37-40-43-46-49-52-55-54(57)51-48-45-42-39-36-33-30-27-24-21-18-16-17-20-23-26-29-32-35-38-41-44-47-50-53(2)56/h53,56H,3-52H2,1-2H3,(H,55,57) |
InChI Key |
PCQHLJQHKNQEPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCC(C)O |
Origin of Product |
United States |
Preparation Methods
Reactant Preparation and Activation
The chemical synthesis of this compound involves two primary components: hexacosylamine (C26H53NH2) and 27-hydroxyoctacosanoic acid (C28H56O3). The carboxylic acid group of 27-hydroxyoctacosanoic acid must be activated to facilitate amide bond formation. Common activation methods include:
- Acyl chloride formation : Treatment with thionyl chloride (SOCl2) or oxalyl chloride (ClCO)2O converts the carboxylic acid into a reactive acyl chloride intermediate.
- Carbodiimide-mediated activation : Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to generate an active ester.
For example, hexacosanoic acid is first converted to hexacosanoyl chloride using thionyl chloride under anhydrous conditions at 0–5°C. The reaction is monitored via thin-layer chromatography (TLC) to confirm complete conversion.
Amide Bond Formation
The activated carboxylic acid is then reacted with hexacosylamine in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution:
$$
\text{RCOOH} + \text{R'NH}2 \xrightarrow{\text{EDC/HOBt}} \text{RCONHR'} + \text{H}2\text{O}
$$
Key parameters influencing yield and purity include:
- Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to minimize hydrolysis.
- Temperature : Reactions are typically conducted at room temperature for 24–48 hours.
- Stoichiometry : A 1:1 molar ratio of acid to amine ensures minimal side products.
Post-reaction, the crude product is washed with dilute HCl to remove unreacted amine and extracted using ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
Enzymatic Synthesis Strategies
Lipase-Catalyzed Amidation
Enzymatic methods offer advantages such as milder reaction conditions and reduced environmental impact. Lipases, particularly Novozyme-435 (immobilized Candida antarctica lipase B), have been employed for amide bond formation in non-aqueous media. The process involves:
- Dissolving 27-hydroxyoctacosanoic acid and hexacosylamine in toluene or tert-butanol.
- Adding Novozyme-435 (10–20% w/w of substrates) and incubating at 40–60°C with agitation.
- Monitoring reaction progress via HPLC or FTIR spectroscopy.
Lipase catalysis avoids the need for protecting groups on the hydroxyl moiety at the 27th carbon, enhancing regioselectivity. For instance, studies on analogous systems report yields exceeding 70% after 72 hours.
Solvent and Water Activity Optimization
Enzymatic efficiency depends critically on solvent polarity and water activity ($$aw$$). Hydrophobic solvents like hexane or supercritical CO2 improve enzyme stability, while $$aw$$ values of 0.2–0.4 maximize activity.
Purification and Characterization
Chromatographic Techniques
Crude this compound is purified using:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
X-ray Photoelectron Spectroscopy (XPS) :
Fourier-Transform Infrared Spectroscopy (FTIR) :
Surface Functionalization for Drug Delivery Applications
Self-Assembled Monolayers (SAMs)
This compound can be anchored to metal surfaces (e.g., stainless steel 316L or titanium alloys) via thiol or phosphonate termini to form SAMs. These monolayers serve as platforms for controlled drug release:
- Substrate pretreatment : Surfaces are cleaned via plasma etching or chemical oxidation to enhance SAM adhesion.
- SAM formation : Immersion in 1 mM ethanolic solution of the compound for 24 hours.
- Drug conjugation : Ibuprofen or perphenazine is attached via lipase-catalyzed esterification (Fig. 13–15).
Stability and Release Kinetics
SAMs exhibit stability in physiological saline (pH 7.4) for >30 days, with drug release rates modulated by polyethylene glycol (PEG) spacers. XPS data reveal retained ester bond integrity (288.5 eV C=O peak) even after prolonged immersion.
Comparative Analysis of Synthesis Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 60–75% | 70–85% |
| Reaction Time | 24–48 hours | 48–72 hours |
| Byproducts | Requires extensive purification | Minimal |
| Environmental Impact | High solvent waste | Green chemistry-compliant |
| Cost | Moderate | High (enzyme cost) |
Chemical Reactions Analysis
Types of Reactions
N-Hexacosyl-27-hydroxyoctacosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to convert the hydroxyl group into a leaving group.
Major Products
Oxidation: Formation of 27-oxooctacosanoic acid.
Reduction: Formation of hexacosylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hexacosyl-27-hydroxyoctacosanamide has diverse applications in scientific research:
Chemistry: Used as a model compound for studying long-chain amides and their reactivity.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Hexacosyl-27-hydroxyoctacosanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
Below is a comparison based on available information:
Table 1: Comparison of N-Hexacosyl-27-hydroxyoctacosanamide with Related Compounds
Key Observations :
Longer chains typically enhance lipid solubility and surfactant efficacy. Hexyl acetate (ester) and Hexamethylene diisocyanate (isocyanate) lack hydroxyl or amide functional groups, limiting their biochemical comparability.
Regulatory Status :
- N-Hydroxyoctanamide follows REACH and CLP regulations for general use but lacks detailed safety assessments .
- Hexamethylene diisocyanate is regulated under hazardous transport guidelines (e.g., DGR, ADR) due to its reactivity .
Applications: Hydroxyamides like N-Hydroxyoctanamide may serve as intermediates in organic synthesis, while esters (e.g., Hexyl acetate) are prioritized for solvents or fragrances .
Limitations of Available Data
- This compound: No explicit data on synthesis, stability, or bioactivity exists in the provided sources.
- N-Hydroxyoctanamide : Safety data sheets lack toxicological or ecotoxicological profiles, limiting comparative risk assessments .
- Hexamethylene diisocyanate : While its hazards are documented, its relevance to hydroxyamide chemistry is minimal .
Recommendations for Future Research
Conduct targeted studies on This compound to elucidate its physicochemical properties and biological activity.
Compare its behavior with hydroxyamides of varying chain lengths (e.g., C8 vs. C26) to assess structure-function relationships.
Expand regulatory reviews to include analogs like N-Hydroxyoctacosanamide (if synthesized) for hazard classification.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and purifying N-Hexacosyl-27-hydroxyoctacosanamide to ensure reproducibility?
- Methodological Answer : Synthesis should involve stepwise acylation and hydroxylation reactions under inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in non-polar solvents is critical. Purity assessment should combine thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection .
- Key Parameters : Monitor reaction progress using Fourier-transform infrared spectroscopy (FTIR) for hydroxyl (-OH) and amide (-CONH-) functional groups. Quantify yield via gravimetric analysis and validate structural integrity via nuclear magnetic resonance (NMR) spectroscopy .
Q. How can researchers characterize the thermal stability of this compound for storage and handling protocols?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen to assess decomposition temperatures and phase transitions. Compare results with kinetic models (e.g., Flynn-Wall-Ozawa method) to predict shelf-life under ambient conditions .
- Safety Considerations : Adhere to safety guidelines for handling hygroscopic or thermally labile compounds, such as using desiccants and temperature-controlled storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cellular models?
- Analytical Framework :
- Step 1 : Systematically compare experimental variables (e.g., cell lines, incubation times, solvent carriers) across studies.
- Step 2 : Perform dose-response meta-analysis to identify confounding factors (e.g., solvent cytotoxicity masking bioactivity).
- Step 3 : Validate findings using orthogonal assays (e.g., fluorescence-based viability assays vs. ATP quantification) .
Q. How can researchers optimize the synthesis of this compound to enhance yield without compromising stereochemical purity?
- Methodological Answer :
- Catalytic Optimization : Screen transition-metal catalysts (e.g., palladium on carbon) under varying pressures and temperatures.
- Stereochemical Control : Employ chiral chromatography or asymmetric synthesis techniques (e.g., Evans auxiliaries) to isolate enantiomers.
- Data-Driven Adjustments : Use design of experiments (DoE) to model interactions between reaction time, temperature, and catalyst loading .
Q. What advanced spectroscopic techniques are critical for elucidating the supramolecular assembly of this compound in lipid bilayers?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Quantify aggregate size distribution in aqueous media.
- Solid-State NMR : Resolve hydrogen-bonding networks and alkyl chain packing.
- Cryo-Electron Microscopy (Cryo-EM) : Visualize bilayer integration at near-atomic resolution .
Data Contradiction and Validation
Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?
- Analytical Workflow :
- Step 1 : Replicate solubility tests using standardized protocols (e.g., shake-flask method with UV-Vis quantification).
- Step 2 : Analyze solvent purity (e.g., residual water in DMSO) via Karl Fischer titration.
- Step 3 : Apply Hansen solubility parameters to predict solvent compatibility and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
